(1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride
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Overview
Description
(1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions. The resulting pyrazole derivative is then esterified using ethyl alcohol in the presence of an acid catalyst to form the ethyl ester. Finally, the hydrochloride salt is obtained by treating the ester with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: (1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
(1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act on enzymes and receptors, modulating their activity. The pyrazole ring structure allows it to bind to active sites of enzymes, inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-Phenyl-3-methyl-1H-pyrazol-5-ol
- 3,5-Dimethyl-1H-pyrazole
- 4-Amino-1H-pyrazole
Comparison: (1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical properties and reactivity. Compared to other pyrazole derivatives, it offers unique opportunities for chemical modifications and applications in various fields .
Properties
IUPAC Name |
ethyl 2-(1H-pyrazol-4-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)3-6-4-8-9-5-6;/h4-5H,2-3H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRCBJHVBSQIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNN=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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